Aureothricin

Description

This compound has been reported in Streptomyces celluloflavus, Saccharothrix algeriensis, and other organisms with data available.

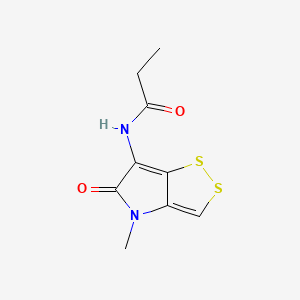

structure

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYFXMSMFMTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205993 | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-95-8 | |

| Record name | Aureothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREOTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aureothricin: A Technical Guide to its Discovery, Biosynthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, has held a significant position in the history of antimicrobial research. First isolated from Streptomyces species, its unique chemical structure and broad-spectrum activity have spurred decades of scientific inquiry. This technical guide provides an in-depth overview of the discovery of this compound, its historical importance, proposed biosynthetic pathway, and mechanism of action. While comprehensive quantitative data and detailed experimental protocols for this compound itself are not extensively available in publicly accessible literature, this document compiles the most relevant information and draws parallels from closely related, well-studied dithiolopyrrolones to provide a thorough understanding for research and drug development professionals.

Discovery and Historical Significance

This compound was first isolated from Streptomyces species in the mid-20th century, contributing to the "golden age" of antibiotic discovery.[1] Its identification as a dithiolopyrrolone, a class of sulfur-containing antibiotics, was a notable finding. The unique bicyclic structure of the DTPs, featuring a disulfide bridge, intrigued chemists and microbiologists alike.

The historical significance of this compound lies in several key areas:

-

Broad-Spectrum Activity: this compound demonstrated inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria, a desirable characteristic for an antibiotic.[1]

-

Stimulation of Research: The discovery of this compound, along with its close analog thiolutin, prompted further investigation into the dithiolopyrrolone class of natural products. This led to the isolation and characterization of other DTPs, such as holomycin.

-

Lead Compound for Synthesis: The unique scaffold of this compound has served as a template for synthetic and medicinal chemists to create novel analogs with potentially improved efficacy and reduced toxicity.

-

Tool for Mechanistic Studies: As an inhibitor of a fundamental cellular process—RNA synthesis—this compound has been a valuable tool for studying bacterial transcription.

Despite its promising antibacterial profile, the clinical development of this compound and other natural DTPs has been hampered by issues of toxicity.[1] Nevertheless, its historical role in antibiotic research remains undeniable.

Antibacterial Activity

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 - 4 |

| Bacillus subtilis | Positive | 0.25 - 2 |

| Escherichia coli | Negative | 2 - 16 |

| Pseudomonas aeruginosa | Negative | >32 |

| Mycobacterium tuberculosis | N/A | 1 - 8 |

Note: The MIC values presented are approximate ranges and should be considered illustrative.

Isolation and Structure Elucidation

Experimental Protocol: Isolation and Purification

-

Fermentation: A pure culture of a known this compound-producing Streptomyces strain (e.g., Streptomyces thioluteus) is inoculated into a suitable liquid medium, such as Tryptic Soy Broth (TSB), and incubated under optimal conditions (e.g., 28-30°C with shaking) for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the nonpolar and semi-polar metabolites, including this compound.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process may include:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on their polarity.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): Fractions containing this compound are further purified based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol). The elution is monitored by UV detection.

-

Experimental Protocol: Structure Elucidation

The chemical structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula (C₉H₁₀N₂O₂S₂). Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the connectivity of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the complete chemical structure:

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

-

The combined data from these spectroscopic methods allows for the unambiguous assignment of the structure of this compound.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of the closely related dithiolopyrrolone, holomycin, in Streptomyces clavuligerus. This compound is believed to be synthesized through a similar pathway, which is a hybrid non-ribosomal peptide synthetase (NRPS) and fatty acid synthase (FAS)-like pathway. The proposed pathway starts from primary metabolites.

The key steps in the proposed biosynthesis of the dithiolopyrrolone core are as follows:

-

Activation of Cysteine: Two molecules of L-cysteine are activated by a non-ribosomal peptide synthetase (NRPS) enzyme.

-

Dimerization and Cyclization: The two activated cysteine molecules are dimerized and cyclized to form a pyrrolinone ring.

-

Sulfur Insertion: A disulfide bridge is formed through the action of a sulfur transferase, creating the characteristic dithiolopyrrolone core.

-

Acylation: The core structure is then acylated with a propionyl group, likely from propionyl-CoA, by an acyltransferase to yield this compound. The use of an acetyl group at this stage would result in the formation of thiolutin.

Mechanism of Action

This compound, like other dithiolopyrrolones, exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1] While the precise binding site and inhibitory mechanism are still under investigation, it is understood to disrupt the process of RNA synthesis.

The proposed mechanism of action involves the following steps:

-

Binding to RNA Polymerase: this compound is believed to bind to the β-subunit of the bacterial RNA polymerase. This interaction is thought to be non-covalent.

-

Inhibition of Transcription Initiation or Elongation: The binding of this compound to RNAP is thought to interfere with either the initiation of transcription or the elongation of the nascent RNA strand. This could occur through several mechanisms, such as preventing the formation of the open promoter complex, blocking the entry of nucleotide triphosphates (NTPs) into the active site, or inhibiting the translocation of the RNAP along the DNA template.

-

Cessation of Protein Synthesis and Cell Death: The inhibition of transcription leads to a halt in the synthesis of messenger RNA (mRNA), which in turn prevents the production of essential proteins. This ultimately leads to the cessation of cell growth and, in many cases, cell death.

Conclusion

This compound remains a significant molecule in the field of antibiotic research. Its discovery paved the way for the exploration of the dithiolopyrrolone class of antibiotics, and its unique structure and mechanism of action continue to be of interest to scientists. While its clinical potential has been limited by toxicity, the knowledge gained from studying this compound provides a valuable foundation for the development of new and improved antibacterial agents. Further research to fully elucidate its biosynthetic pathway and the precise molecular details of its interaction with RNA polymerase could open new avenues for the design of novel transcription inhibitors.

References

Holomycin: A Dithiolopyrrolone Antibiotic from Streptomyces clavuligerus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, is a sulfur-containing secondary metabolite produced by the Gram-positive bacterium Streptomyces clavuligerus.[1] Characterized by a unique bicyclic structure containing a disulfide bridge, holomycin exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] Initially believed to function by inhibiting RNA synthesis, recent studies have elucidated its primary mechanism of action as a pro-drug that, upon intracellular reduction, chelates essential metal ions, particularly zinc, thereby disrupting bacterial metal homeostasis and inhibiting metalloenzymes. This guide provides a comprehensive overview of holomycin, including its biological activity, detailed experimental protocols for its isolation, characterization, and evaluation, and a visualization of its biosynthetic pathway.

Biological Activity and Data Presentation

Holomycin demonstrates a wide range of antibacterial activity. The minimal inhibitory concentrations (MICs) against various bacterial strains are summarized in the table below. It is important to note that holomycin's efficacy can be influenced by the specific strain and the testing methodology employed.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Bacillus subtilis | ATCC 6633 | 1.0 | 4.67 | [4] |

| Staphylococcus aureus | CIP 7625 | 0.5 | 2.33 | [5] |

| Staphylococcus aureus (MRSA) | N315 | 2.9 | 13.5 | [3] |

| Listeria monocytogenes | CIP 82110 | 1.0 | 4.67 | [5] |

| Escherichia coli | ATCC 10536 | 4.0 | 18.68 | [5] |

| Klebsiella pneumoniae | CIP 82.91 | 8.0 | 37.36 | [5] |

| Vibrio anguillarum | 90-11-287 | - | ~2.9-93 | [3] |

| Enterobacter cloacae | >64 | >298.88 | [2] | |

| Morganella morganii | >64 | >298.88 | [2] | |

| Pseudomonas aeruginosa | >64 | >298.88 | [2] |

Experimental Protocols

Fermentation and Isolation of Holomycin from Streptomyces clavuligerus

This protocol outlines the laboratory-scale fermentation of S. clavuligerus and the subsequent extraction of holomycin.

2.1.1. Culture and Fermentation:

-

Strain Maintenance: Maintain Streptomyces clavuligerus on YD agar plates.

-

Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a 1 cm² piece of the bacterial lawn from the YD agar plate. The seed medium consists of (per liter): 20 g defatted soy flour, 10 g dextrin, 5.0 g soybean oil, 0.6 g KH₂PO₄, and 10.5 g MOPS, with the pH adjusted to 7.1.[4]

-

Incubation: Incubate the seed culture at 28°C with shaking at 250 rpm for 44 hours.[4]

-

Production Culture: Inoculate 30 mL of fermentation medium in a 250 mL flask with 3 mL of the seed culture. The fermentation medium contains (per liter): 40 g defatted soy flour, 10 g dextrin, 23 g soybean oil, 1.2 g KH₂PO₄, 10.5 g MOPS, and 10 mL of trace elements, with the pH adjusted to 6.8.[4]

-

Fermentation: Incubate the production culture at 28°C with shaking at 250 rpm for 36-48 hours.[4]

2.1.2. Extraction:

-

Harvesting: After incubation, harvest the mycelia by centrifugation at 10,000 x g.

-

Solvent Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.

-

Concentration: Dry the ethyl acetate layer by rotary evaporation to yield the crude holomycin extract.

-

Resuspension: Resuspend the dried extract in methanol for further purification.

Purification of Holomycin by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of holomycin from the crude extract using reversed-phase HPLC.

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

HPLC System: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of acetonitrile in 0.1 M triethylammonium bicarbonate buffer (pH 7.5). A typical gradient is 0 to 50% acetonitrile over 20 minutes.[6]

-

Flow Rate: Set the flow rate to an appropriate level for the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).[6]

-

Detection: Monitor the elution at 388 nm, the characteristic absorption maximum for holomycin.[5][7]

-

Fraction Collection: Collect the fractions corresponding to the holomycin peak.

-

Drying: Lyophilize the collected fractions to obtain pure holomycin.

Characterization of Holomycin

The structure and purity of the isolated holomycin can be confirmed using the following spectroscopic techniques.

-

UV-Visible Spectroscopy: In methanol, holomycin exhibits characteristic absorption peaks at approximately 246, 300, and 388 nm.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecule [M+H]⁺ at an m/z of approximately 215.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the complete structural elucidation of the molecule.[8][9][10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of holomycin against various bacterial strains can be determined using the agar dilution method.

-

Media Preparation: Prepare a series of agar plates containing two-fold dilutions of holomycin.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of holomycin that completely inhibits visible bacterial growth.

Zinc Chelation Assay

This protocol provides a method to assess the zinc-chelating ability of reduced holomycin.

-

Reduction of Holomycin: Reduce holomycin to its dithiol form by adding an equimolar amount of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

-

Zinc Solution: Prepare a solution of a zinc salt (e.g., ZnCl₂) in a suitable buffer (e.g., HEPES).

-

Spectrophotometric Analysis: Use a zinc indicator dye, such as dithizone, that changes absorbance upon binding to zinc.

-

Assay:

-

Add the zinc solution to the indicator dye and measure the absorbance at the appropriate wavelength (e.g., 530-570 nm for dithizone).[12]

-

Add the reduced holomycin solution to the zinc-indicator complex.

-

A change in absorbance, indicating the displacement of the indicator from the zinc ion by reduced holomycin, confirms chelation.

-

Inhibition of Metallo-β-Lactamase Activity

This assay can be used to determine the inhibitory effect of holomycin on zinc-dependent enzymes like metallo-β-lactamases (MBLs).

-

Enzyme and Substrate: Obtain a purified MBL (e.g., NDM-1) and a suitable chromogenic β-lactam substrate (e.g., nitrocefin).

-

Assay Buffer: Prepare an appropriate buffer (e.g., HEPES) containing a known concentration of ZnCl₂.

-

Assay Procedure:

-

Pre-incubate the MBL with varying concentrations of reduced holomycin.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.

-

A decrease in the rate of substrate hydrolysis in the presence of reduced holomycin indicates inhibition of the MBL.

-

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Holomycin

The biosynthesis of holomycin in S. clavuligerus is orchestrated by a dedicated gene cluster. The pathway begins with the activation of two L-cysteine molecules by a non-ribosomal peptide synthetase (NRPS). A series of oxidation and cyclization reactions, catalyzed by several flavin-dependent oxidoreductases and other enzymes, leads to the formation of the dithiolopyrrolone core. The final step is the acetylation of the precursor holothin to yield holomycin.

Caption: Proposed biosynthetic pathway of holomycin in Streptomyces clavuligerus.

Mechanism of Action: Disruption of Metal Homeostasis

Holomycin acts as a prodrug. In the reducing intracellular environment of bacteria, the disulfide bridge of holomycin is reduced to form two thiol groups. This reduced form of holomycin is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[13] By sequestering intracellular zinc, reduced holomycin disrupts the function of numerous essential zinc-dependent enzymes, including metallo-β-lactamases, leading to the inhibition of bacterial growth.[13][14]

Caption: Proposed mechanism of action of holomycin involving intracellular reduction and zinc chelation.

Conclusion

Holomycin, a dithiolopyrrolone antibiotic from Streptomyces clavuligerus, represents a promising scaffold for the development of new antibacterial agents. Its unique mechanism of action, targeting bacterial metal homeostasis, offers a potential avenue to combat antibiotic resistance. The detailed protocols and data presented in this guide are intended to facilitate further research into this intriguing natural product and its derivatives, ultimately contributing to the discovery and development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Holomycin Production and Complex Metabolic Changes by the argR Mutation in Streptomyces clavuligerus NP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Streptomyces clavuligerus HlmI is an intramolecular disulfide-forming dithiol oxidase in holomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. A simple, cheap but reliable method for evaluation of zinc chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gliotoxin and related metabolites as zinc chelators: implications and exploitation to overcome antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Aureothricin: A Technical Guide to its Microbial Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, stands as a molecule of significant interest in the ongoing search for novel antimicrobial agents. Characterized by a distinctive sulfur-rich heterocyclic core, this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the microorganisms responsible for producing this compound, detailing methodologies for their isolation, cultivation, and the optimization of antibiotic production. Furthermore, it delves into the biosynthetic pathways and regulatory networks governing its synthesis, offering a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

This compound Producing Microorganisms

This compound is primarily produced by filamentous bacteria belonging to the genus Streptomyces, renowned for their prolific capacity to synthesize a diverse array of secondary metabolites. Several species have been identified as this compound producers, with Streptomyces thioluteus and Streptomyces kasugaensis being among the most frequently cited. While Streptomyces aureofaciens is a known producer of other tetracycline-class antibiotics, its role in this compound production is also noted in scientific literature. These soil-dwelling microbes represent a rich reservoir for the discovery of novel antibiotic producers.

Isolation of this compound-Producing Microorganisms

The successful isolation of high-yield this compound-producing Streptomyces strains from environmental samples is a critical first step. The following protocol outlines a general yet effective methodology.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Collection: Collect soil samples from diverse environments, preferably from locations with high microbial activity, such as rhizospheres or compost.

-

Pre-treatment of Soil Sample: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution:

-

Suspend 1 gram of the dried soil sample in 10 mL of sterile physiological saline (0.85% NaCl).

-

Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.

-

Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile physiological saline.

-

-

Plating:

-

Plate 0.1 mL of each dilution onto selective agar media, such as Gause's Synthetic Agar or Starch Casein Agar. These media are formulated to favor the growth of Actinomycetes while inhibiting other bacteria and fungi.

-

Supplement the media with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (25 µg/mL) to further enhance selectivity.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days. Observe the plates regularly for the appearance of characteristic Streptomyces colonies, which are typically small, dry, chalky, and often pigmented, with a spider-web-like aerial mycelium.

-

Purification and Preservation:

-

Isolate individual colonies with desired morphology and streak them onto fresh selective agar plates to obtain pure cultures.

-

Preserve the purified isolates on agar slants at 4°C for short-term storage or in 20% glycerol at -80°C for long-term storage.

-

Cultivation and Fermentation for this compound Production

Optimizing the culture conditions is paramount for maximizing the yield of this compound. This involves the careful selection of media components and fermentation parameters.

Fermentation Media Composition

While specific media formulations for maximizing this compound production are often proprietary, a variety of media have been successfully employed for the cultivation of antibiotic-producing Streptomyces. A typical fermentation medium for Streptomyces includes a carbon source, a nitrogen source, and various mineral salts.

Table 1: Exemplary Fermentation Media Components for Streptomyces

| Component Category | Example Components | Typical Concentration (g/L) |

| Carbon Source | Glucose, Starch, Glycerol | 10 - 40 |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, (NH₄)₂SO₄ | 5 - 20 |

| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.5 - 2.0 |

| Magnesium Source | MgSO₄·7H₂O | 0.5 - 1.0 |

| Trace Elements | FeSO₄, MnCl₂, ZnSO₄ | 0.01 - 0.1 |

| Calcium Carbonate | CaCO₃ (as a pH buffer) | 1.0 - 5.0 |

Experimental Protocol: Submerged Fermentation for this compound Production

-

Inoculum Preparation:

-

Inoculate a loopful of a pure Streptomyces culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask on a rotary shaker (200-250 rpm) at 28-30°C for 2-3 days until a dense mycelial culture is obtained.

-

-

Production Fermentation:

-

Inoculate a 1 L production flask containing 200 mL of the optimized fermentation medium with 5-10% (v/v) of the seed culture.

-

Incubate the production flask on a rotary shaker (200-250 rpm) at 28-30°C for 7-10 days.

-

-

Monitoring: Monitor the fermentation process by periodically measuring parameters such as pH, biomass, and antibiotic production.

Extraction and Quantification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and quantified.

Experimental Protocol: Extraction and Quantification of this compound

-

Separation of Biomass: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 15 minutes).

-

Solvent Extraction:

-

Extract the supernatant (culture broth) with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol.

-

Perform the extraction multiple times (2-3 times) to ensure complete recovery of the antibiotic.

-

Combine the organic extracts.

-

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Quantification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A standard curve of pure this compound is required for accurate quantification.

-

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other dithiolopyrrolones, is a complex process involving a dedicated biosynthetic gene cluster (BGC). While the complete pathway for this compound is not fully elucidated, studies on the closely related compound holomycin provide significant insights. The core scaffold is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) module, which activates and condenses two molecules of L-cysteine. Subsequent modifications, including oxidation and acylation, lead to the final this compound molecule.

The regulation of this compound biosynthesis is tightly controlled by a network of regulatory proteins. The expression of the biosynthetic genes is often governed by cluster-situated regulators, which can belong to various families such as the Streptomyces Antibiotic Regulatory Proteins (SARPs), TetR family repressors, and two-component systems like OmpR. These regulators integrate various physiological and environmental signals, including nutrient availability (e.g., amino acids like L-methionine and L-cysteine) and cell density, to control the onset and level of antibiotic production.

Conclusion

This compound remains a promising scaffold for the development of new antibiotics. The exploration of its microbial producers, particularly diverse Streptomyces strains from unique ecological niches, holds the potential for the discovery of novel analogs with improved therapeutic properties. A thorough understanding of the isolation, cultivation, and biosynthetic pathways, as outlined in this guide, is fundamental for harnessing the full potential of these fascinating microorganisms and their valuable secondary metabolites. Further research focusing on the elucidation of the complete regulatory network and the application of synthetic biology approaches will be instrumental in optimizing this compound production and engineering novel derivatives.

An In-depth Technical Guide to Aureothricin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin is a naturally occurring antibiotic belonging to the dithiolopyrrolone class, a group of sulfur-containing heterocyclic compounds.[1] First isolated from Streptomyces species, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Beyond its antibacterial properties, this compound has garnered interest for its potential as an anti-angiogenic agent, making it a molecule of significant interest in drug discovery and development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental methodologies and an exploration of its mechanism of action.

Chemical Structure and Identification

This compound possesses a unique bicyclic structure characterized by a pyrrolinone ring fused with a 1,2-dithiole ring. The systematic IUPAC name for this compound is N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide .[1]

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide[1] |

| CAS Number | 574-95-8 |

| Molecular Formula | C₉H₁₀N₂O₂S₂[1] |

| Molecular Weight | 242.32 g/mol |

| Synonyms | Propionylpyrrothine, Farcinicin |

Physicochemical Properties

This compound presents as a yellow crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow crystalline solid |

| Melting Point | Decomposes at 260-270 °C (sublimes near 200 °C) |

| Solubility | |

| Water | Practically insoluble |

| DMSO | 1 mg/mL |

| Ethanol | Slightly soluble |

| Methanol | Slightly soluble |

| Acetone | Slightly soluble |

| Chloroform | Slightly soluble |

| UV Absorption Maxima (λmax) | 248, 312, 388 nm |

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its ability to inhibit bacterial RNA polymerase, an essential enzyme for transcription.[1] This inhibition disrupts protein synthesis, leading to a bacteriostatic or bactericidal effect, depending on the concentration and the bacterial species.

As an anti-angiogenic agent, this compound has been shown to inhibit the formation of new blood vessels. The precise signaling pathways involved in this process are still under investigation, but it is hypothesized to involve the modulation of key factors in angiogenesis.

Below is a generalized representation of the bacterial transcription inhibition mechanism.

Figure 1: Simplified diagram of this compound inhibiting bacterial RNA polymerase, thereby blocking transcription.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Workflow:

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

-

Preparation of Bacterial Inoculum: Culture the test bacterium in MHB to an optical density at 600 nm (OD₆₀₀) corresponding to approximately 1 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]

Workflow:

Figure 3: Workflow for the HUVEC tube formation assay to assess anti-angiogenic activity.

Detailed Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.[2] Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[2]

-

Treatment: Add various concentrations of this compound (prepared in endothelial cell growth medium from a DMSO stock) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[2]

-

Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vitro Transcription Assay

This assay measures the inhibitory effect of this compound on bacterial RNA polymerase activity.

Workflow:

Figure 4: Workflow for the in vitro transcription assay to measure RNA polymerase inhibition.

Detailed Protocol:

-

Reaction Setup: In a reaction tube, combine a DNA template containing a bacterial promoter, purified bacterial RNA polymerase, and a mixture of ATP, GTP, CTP, and UTP, with one of the nucleotides (e.g., UTP) being radiolabeled.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a control reaction without the inhibitor.

-

Transcription Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

-

Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis. Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities to determine the extent of inhibition.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data of this compound

| Technique | Key Features |

| UV-Vis | Maxima at 248, 312, and 388 nm |

| ¹H-NMR | Characteristic signals for the ethyl group of the propanamide moiety, the N-methyl group, and the vinyl proton of the dithiolopyrrolone core. |

| ¹³C-NMR | Resonances corresponding to the carbonyl groups, the olefinic carbons of the heterocyclic core, and the carbons of the propanamide and methyl groups. |

| FT-IR | Absorption bands indicative of N-H, C=O (amide and ketone), C=C, and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound and characteristic fragmentation patterns. |

Conclusion

This compound remains a molecule of considerable interest due to its potent and diverse biological activities. Its unique chemical structure provides a scaffold for further chemical modification and drug development efforts. The detailed methodologies provided in this guide serve as a valuable resource for researchers investigating the antimicrobial and anti-angiogenic properties of this compound and related compounds. Further studies are warranted to fully elucidate the signaling pathways involved in its anti-angiogenic effects and to explore its full therapeutic potential.

References

Aureothricin's Evolving Role: From RNA Polymerase Inhibitor to Metal Homeostasis Disruptor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, has long been categorized as a direct inhibitor of bacterial RNA polymerase (RNAP). However, recent scientific investigations have unveiled a more intricate mechanism of action, suggesting that its primary antibacterial activity stems from the disruption of metal homeostasis, particularly zinc metabolism. This technical guide provides an in-depth exploration of the evolving understanding of this compound's mechanism of action. It will first review the historical context of its classification as an RNAP inhibitor and then delve into the current evidence supporting its role as a pro-drug that, upon intracellular reduction, acts as a potent metal chelator. This guide will present available quantitative data, detail relevant experimental protocols, and provide visualizations to illustrate the key pathways and experimental workflows, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a sulfur-containing heterocyclic antibiotic produced by various Streptomyces species.[1][2] Structurally, it belongs to the dithiolopyrrolone family, characterized by a distinctive disulfide bridge within a pyrrolinone ring system.[1][2] For many years, the antibacterial activity of this compound and its analogs, such as thiolutin and holomycin, was attributed to the direct inhibition of bacterial RNA polymerase, the essential enzyme responsible for transcription. However, inconsistencies in experimental data and a lack of direct evidence for a specific binding site on RNAP have led to a re-evaluation of this model.

Emerging research now strongly indicates that dithiolopyrrolones function as pro-drugs.[3][4] Following cellular uptake, the disulfide bond is reduced, yielding a reactive dithiol that exhibits high affinity for divalent metal ions, most notably zinc (Zn²⁺).[3][4] By chelating intracellular zinc, this compound disrupts the function of numerous zinc-dependent metalloenzymes, leading to a cascade of downstream effects, including the indirect inhibition of transcription and ultimately, bacterial cell death.[3][4] This guide will synthesize the current knowledge on this dual-faceted mechanism of action.

Quantitative Data on Antibacterial Activity

While specific quantitative data for this compound's direct inhibition of RNA polymerase (e.g., IC50, Ki) is scarce and often inconsistent in the literature, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) values against a range of bacterial species. The activity of dithiolopyrrolones, including this compound, is notable for its broad spectrum, encompassing both Gram-positive and Gram-negative bacteria.

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Varies by strain | [5] |

| Salmonella enterica | Varies by strain | [5] | |

| Clostridioides difficile | Varies by strain | [5] | |

| Thiolutin | Rifampin-Resistant Staphylococcus aureus | Active | [6][7] |

| Holomycin | Rifampin-Resistant Staphylococcus aureus | Active | [6][7] |

Note: Specific MIC values for this compound are highly dependent on the bacterial strain and the experimental conditions. The table highlights its activity against key pathogens and its efficacy against strains resistant to other RNAP inhibitors like rifampin, suggesting a different mechanism of action.[6][7]

The Dual Mechanism of Action: A Paradigm Shift

The mode of action of this compound is best understood as a two-step process, culminating in the widespread disruption of cellular machinery through metal ion chelation.

The Historical Perspective: RNA Polymerase Inhibition

The Current Understanding: Disruption of Metal Homeostasis

The contemporary model for this compound's mechanism of action centers on its role as a metal chelator. This mechanism can be broken down into the following key steps:

-

Cellular Uptake and Activation: this compound, in its disulfide (pro-drug) form, enters the bacterial cell.

-

Intracellular Reduction: Inside the reducing environment of the bacterial cytoplasm, the disulfide bridge of this compound is cleaved, likely by cellular thiols such as glutathione, to form a reactive dithiol.[3]

-

Metal Chelation: The active dithiol form of this compound exhibits high affinity for divalent metal cations, particularly Zn²⁺. It effectively sequesters these essential ions from their cellular binding sites.[3][4]

-

Inhibition of Metalloenzymes: Zinc is a critical cofactor for a vast array of bacterial enzymes, including certain classes of RNA polymerases, DNA polymerases, and metabolic enzymes. By depleting the intracellular pool of available zinc, this compound indirectly inhibits these essential metalloenzymes.[3][4]

-

Downstream Effects and Cell Death: The widespread inhibition of metalloenzymes leads to a cascade of detrimental effects, including the disruption of transcription, replication, and metabolism, ultimately resulting in the cessation of growth and cell death.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of microbiological, biochemical, and biophysical assays.

Minimum Inhibitory Concentration (MIC) Assay

This fundamental assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

-

Bacterial Culture: Grow the desired bacterial strain overnight in a suitable liquid broth medium (e.g., Mueller-Hinton Broth).

-

Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the antibiotic dilutions.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

In Vitro Transcription Assay

This assay measures the ability of RNA polymerase to synthesize RNA from a DNA template in the presence of an inhibitor.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, a DNA template with a known promoter, purified bacterial RNA polymerase holoenzyme, and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: Add varying concentrations of this compound (or its reduced form) to the reaction mixtures. A control reaction without the inhibitor should be included.

-

Initiation of Transcription: Initiate the transcription reaction by adding the final component (e.g., RNAP or rNTPs) and incubate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Analysis of Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Quantification: Visualize and quantify the labeled RNA transcripts using autoradiography or fluorescence imaging. A reduction in the amount of full-length transcript in the presence of this compound would indicate inhibition.

Metal Chelation Assay

This assay can be used to demonstrate the ability of reduced this compound to bind to metal ions.

Protocol:

-

Reduction of this compound: Reduce the disulfide bond of this compound using a reducing agent like dithiothreitol (DTT).

-

Spectrophotometric Titration: In a quartz cuvette, titrate a solution of a metal salt (e.g., ZnCl₂) with the reduced this compound.

-

Data Acquisition: Monitor the changes in the UV-visible absorbance spectrum after each addition of the metal salt.

-

Analysis: The formation of a metal-Aureothricin complex will result in a shift in the absorbance spectrum. The stoichiometry and binding affinity can be calculated from the titration curve.

Resistance Mechanisms

Resistance to RNA polymerase inhibitors typically arises from mutations in the genes encoding the subunits of the enzyme, particularly rpoB.[6] However, given that this compound's primary target is likely not RNAP itself, resistance mechanisms may be more complex. The observation that this compound and its analogs are active against rifampin-resistant strains supports this notion.[6][7] Potential resistance mechanisms to this compound could include:

-

Altered Cellular Redox Environment: Mutations that lead to a more oxidizing intracellular environment could prevent the reduction of the this compound pro-drug to its active dithiol form.

-

Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the cell before it can be activated and exert its effects.

-

Changes in Metal Homeostasis: Bacteria could develop mechanisms to better regulate their intracellular metal concentrations, compensating for the chelating effects of this compound.

Conclusion and Future Directions

The scientific understanding of this compound's mechanism of action has evolved significantly. While it does inhibit transcription, this appears to be a downstream consequence of its primary activity as a potent intracellular metal chelator. This reclassification has profound implications for its development as a therapeutic agent. Future research should focus on:

-

Quantitative Characterization: Detailed quantitative analysis of this compound's binding affinities for various divalent metal ions.

-

Identification of Metalloenzyme Targets: A comprehensive proteomic approach to identify the specific zinc-dependent enzymes that are most sensitive to this compound-mediated inhibition.

-

Structural Studies: Elucidation of the crystal structure of the reduced this compound in complex with zinc to guide the design of more potent and selective analogs.

-

Resistance Studies: A thorough investigation into the genetic and biochemical bases of resistance to this compound to anticipate and potentially circumvent clinical resistance.

By embracing the more nuanced, metal-centric mechanism of action, the scientific community can better leverage the therapeutic potential of this compound and the broader class of dithiolopyrrolone antibiotics in the ongoing battle against multidrug-resistant bacteria.

References

- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6S RNA-Dependent Susceptibility to RNA Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Polymerase Inhibitors with Activity against Rifampin-Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA polymerase inhibitors with activity against rifampin-resistant mutants of Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 8. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Aureothricin Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is crucial for the drug development pipeline.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary mechanism of action of this compound is the inhibition of bacterial RNA polymerase. This essential enzyme is responsible for transcribing DNA into RNA, a critical step in protein synthesis and overall cellular function. This compound acts as a selective inhibitor of this enzyme.[1] By binding to the RNA polymerase, this compound disrupts the transcription process, ultimately leading to the cessation of protein production and bacterial cell death. This targeted action makes it an effective antimicrobial agent.

While the direct inhibition of RNA polymerase is the core of its antibacterial activity, the downstream effects on specific signaling pathways in Gram-positive bacteria are not yet fully elucidated and represent an area for further research. The disruption of transcription would logically impact numerous signaling cascades that regulate virulence, stress response, and cell-to-cell communication, such as two-component systems and quorum sensing. However, specific studies detailing this compound's direct impact on these pathways are not extensively available in current literature.

Quantitative Susceptibility of Gram-positive Bacteria to this compound

| Gram-positive Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Various | Data not available | |

| Bacillus subtilis | Various | Data not available | |

| Enterococcus faecalis | Various | Data not available | |

| Streptococcus pyogenes | Various | Data not available |

Note: The lack of specific, publicly available MIC values for this compound against these key Gram-positive pathogens highlights a significant gap in the current understanding of its antimicrobial profile. Further research is required to establish a comprehensive dataset for comparative analysis.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial research. The following are detailed methodologies for the two most common techniques used to assess the susceptibility of Gram-positive bacteria to antimicrobial agents like this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[2][3]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared directly in the microtiter plate wells. Typically, 50 µL of sterile broth is added to wells 2 through 12. 100 µL of the working this compound solution (at twice the highest desired final concentration) is added to well 1. 50 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an agar plate in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[1][4]

Materials:

-

Sterile petri dishes

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. The antibiotic is added to the molten agar (kept at 45-50°C) before it is poured into the petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to a final concentration of approximately 1 x 10^7 CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate using a multipoint replicator. This allows for the testing of multiple bacterial strains simultaneously.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Transcription

Caption: this compound inhibits bacterial growth by targeting RNA polymerase and halting transcription.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent against Gram-positive bacteria through its targeted inhibition of RNA polymerase. However, a notable scarcity of comprehensive, publicly available quantitative data, such as MIC values against a broad panel of clinically relevant Gram-positive pathogens, currently limits a full assessment of its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for future research to generate this crucial data. Further investigation into the specific effects of this compound on bacterial signaling pathways will also be vital to fully understand its mechanism of action and to advance its development as a potential therapeutic agent.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Activity of Aureothricin Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, demonstrates notable biological activity against a broad spectrum of bacteria, including clinically significant Gram-negative pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antibacterial properties. While specific quantitative data for this compound remains somewhat elusive in recent literature, the activity of the broader DTP class suggests its potential as a scaffold for novel antibiotic development. This document summarizes available information, details relevant experimental protocols, and presents conceptual frameworks for its mechanism of action to guide further research and development efforts.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many existing antibiotics, necessitating the exploration of novel chemical entities with alternative mechanisms of action. This compound, a natural product first isolated from Streptomyces, belongs to the dithiolopyrrolone (DTP) family of antibiotics.[1][2] DTPs are characterized by a distinctive bicyclic structure containing a disulfide bridge and are known for their broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative organisms.[1][2][3][4] This guide focuses specifically on the biological activity of this compound and its class against Gram-negative bacteria.

Mechanism of Action

The primary mechanism of action for this compound and other dithiolopyrrolones is believed to be the inhibition of bacterial RNA polymerase (RNAP), a crucial enzyme responsible for transcribing DNA into RNA.[2][5] By targeting RNAP, this compound effectively halts protein synthesis and arrests bacterial growth. This mechanism is distinct from many commonly used antibiotics, making it a valuable area of study for overcoming existing resistance patterns.

While the direct inhibition of RNA polymerase is the most cited mechanism, some research into the DTP class suggests a more complex mode of action that may also involve the disruption of bacterial metal homeostasis. It is proposed that DTPs can act as prodrugs, which upon intracellular reduction, chelate essential metal ions like zinc, thereby inhibiting a range of zinc-dependent metalloenzymes.[5]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action in Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

| Gram-negative Bacterium | ATCC Strain | Reported MIC Range for DTPs (µg/mL) |

| Escherichia coli | 25922 | Data not consistently available |

| Pseudomonas aeruginosa | 27853 | Potent activity reported[5] |

| Klebsiella pneumoniae | 700603 | Potent activity reported[5] |

| Acinetobacter baumannii | 19606 | Data not consistently available |

Note: This table is for illustrative purposes and highlights the need for specific MIC testing of this compound against these key pathogens.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.

-

Preparation of Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

RNA Polymerase Inhibition Assay

An in vitro transcription assay can be used to confirm the inhibitory effect of this compound on bacterial RNA polymerase.

Methodology:

-

Purification of RNA Polymerase: Purify RNA polymerase holoenzyme from the target Gram-negative bacterium (e.g., E. coli).

-

Preparation of DNA Template: Use a linear DNA template containing a known promoter sequence recognized by the bacterial RNAP.

-

Transcription Reaction: Set up a reaction mixture containing the purified RNAP, the DNA template, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), and a reaction buffer.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for transcription to occur.

-

Analysis of Transcripts: Stop the reactions and analyze the newly synthesized RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography.

-

Quantification: Quantify the amount of transcript produced in the presence of different concentrations of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Assay Workflow Diagram

Caption: Workflow for an in vitro RNA polymerase inhibition assay.

Impact on Bacterial Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on bacterial signaling pathways, such as quorum sensing or two-component systems. Given its primary mechanism of inhibiting a fundamental process like transcription, it is plausible that this compound would have broad, downstream effects on various signaling networks that rely on the expression of regulatory proteins. Further research, including transcriptomic and proteomic studies, is warranted to elucidate these potential secondary effects.

Conclusion and Future Directions

This compound, as a representative of the dithiolopyrrolone class of antibiotics, holds promise as a scaffold for the development of new antibacterial agents against Gram-negative bacteria due to its likely mechanism of RNA polymerase inhibition. The current body of knowledge, however, is limited by a lack of specific quantitative data on its activity against key clinical isolates and a detailed understanding of its broader cellular effects.

Future research should prioritize:

-

Quantitative Susceptibility Testing: Determining the MIC values of this compound against a panel of wild-type and multidrug-resistant Gram-negative bacteria, including E. coli, P. aeruginosa, K. pneumoniae, and A. baumannii.

-

Mechanism of Action Studies: Detailed biochemical and genetic studies to confirm RNA polymerase as the primary target and to investigate the potential role of metal chelation in its antibacterial activity.

-

Systems Biology Approaches: Utilizing transcriptomics and proteomics to understand the global cellular response of Gram-negative bacteria to this compound exposure, which may reveal effects on critical signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize potency, spectrum of activity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can better assess the therapeutic potential of this compound and the broader dithiolopyrrolone class in the ongoing battle against antibiotic-resistant Gram-negative infections.

References

- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

The Role of Aureothricin as a Secondary Metabolite in Streptomyces Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, is a sulfur-containing secondary metabolite produced by various Streptomyces species, notably Streptomyces kasugaensis. Characterized by a distinctive pyrrolinonodithiole core, this compound exhibits broad-spectrum antibacterial activity. Its biosynthesis is intrinsically linked to the primary metabolism of the producing organism, drawing from amino acid precursors. The production of this compound is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cellular stress, ensuring its synthesis is coordinated with the physiological state of the bacterium. This technical guide provides an in-depth overview of the biosynthesis, regulation, and biological significance of this compound, along with detailed experimental protocols for its study and analysis.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. Among these is this compound, a yellow crystalline compound first isolated in the mid-20th century. This compound belongs to the dithiolopyrrolone family, which also includes the well-studied compounds thiolutin and holomycin.[1] These molecules are distinguished by their unique bicyclic structure containing a disulfide bridge, which is crucial for their biological activity.[1]

The renewed interest in this compound and its analogs is driven by the urgent need for novel antibiotics to combat the rise of multidrug-resistant pathogens. Understanding the molecular intricacies of its biosynthesis and the regulatory circuits that govern its production is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Biosynthesis of this compound

The biosynthesis of the dithiolopyrrolone core of this compound is proposed to originate from the condensation of two molecules of L-cysteine, followed by a series of oxidative reactions to form the characteristic bicyclic structure. The final step in this compound biosynthesis is the N-acylation of the pyrrothine core with a propionyl group. While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Streptomyces kasugaensis, a putative pathway can be constructed based on the well-studied biosynthesis of the related compound, holomycin, in Streptomyces clavuligerus.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves a non-ribosomal peptide synthetase (NRPS) system for the initial condensation of two L-cysteine molecules, followed by the action of several oxidoreductases to form the dithiolopyrrolone core, and finally, an acyltransferase to attach the propionyl group.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is a highly regulated process, often linked to the transition from exponential growth to the stationary phase. This regulation occurs at the transcriptional level and is influenced by a variety of signals, including nutrient availability and the accumulation of signaling molecules.

Transcriptional Regulation

Based on studies of the closely related auricin biosynthetic gene cluster in Streptomyces aureofaciens, the regulation of this compound production is likely controlled by a two-tiered system involving a TetR-family transcriptional repressor and a pathway-specific transcriptional activator of the Streptomyces antibiotic regulatory protein (SARP) family.[2][3]

In this model, a TetR-family regulator represses the expression of the pathway-specific activator. The binding of an inducing molecule, which could be an early intermediate in the this compound biosynthetic pathway or the final product itself, to the TetR regulator alleviates this repression. The now-expressed activator protein then binds to the promoter regions of the this compound biosynthetic genes, switching on their transcription and leading to the production of the antibiotic. This regulatory cascade ensures that this compound is produced in a controlled manner, often in response to specific environmental or physiological cues.

Nutritional Influences

The production of this compound is also influenced by the availability of specific nutrients. Studies in Streptomyces kasugaensis have shown that the addition of L-methionine and its analog DL-ethionine to the culture medium leads to a decrease in the production of both this compound and thiolutin.[3][4] This suggests a regulatory link between sulfur metabolism and dithiolopyrrolone biosynthesis, which is logical given that cysteine, a sulfur-containing amino acid, is a key precursor.

Quantitative Data

Quantitative analysis of secondary metabolite production is crucial for optimizing fermentation processes and for metabolic engineering efforts. The following tables summarize the available quantitative data related to this compound and its biosynthesis.

Table 1: Production of this compound

| Producing Organism | Culture Conditions | This compound Titer (mg/L) | Reference |

| Streptomyces kasugaensis | Not Reported | Not Reported | [3][4] |

| Other Streptomyces spp. | Not Reported | Not Reported |

Note: Specific production titers for this compound are not well-documented in the available literature.

Table 2: Enzyme Kinetics of Pyrrothine N-Acyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | Optimal pH | Optimal Temp. (°C) | Reference |

| Acetyltransferase | Acetyl-CoA | 7.9 | 0.63 | 7.0 | 40 | [2] |

| Benzoyltransferase | Benzoyl-CoA | 14.7 | 0.67 | 9.0 | 55 | [2] |

These enzymes are from Saccharothrix algeriensis and are responsible for the N-acylation of the pyrrothine core, a key step in the biosynthesis of various dithiolopyrrolones.

Experimental Protocols

The following section provides detailed methodologies for the cultivation of Streptomyces species for this compound production, as well as for the extraction, purification, and analysis of the compound.

Cultivation of Streptomyces kasugaensis

This protocol is a general guideline for the cultivation of Streptomyces kasugaensis for the production of secondary metabolites. Optimization of media components and culture conditions may be required for maximizing this compound yield.

Materials:

-

Seed Medium (Bennet Liquid Medium): 10 g/L glucose, 2 g/L yeast extract, 1 g/L beef extract, 2 g/L tryptone.

-

Production Medium (GSS Liquid Medium): 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, 2 g/L CaCO₃. Adjust pH to 7.2.

-

Spore suspension or mycelial stock of Streptomyces kasugaensis.

-

Baffled Erlenmeyer flasks.

-

Incubator shaker.

Procedure:

-

Inoculum Preparation: Inoculate 50 mL of Bennet liquid medium in a 250 mL baffled Erlenmeyer flask with a spore suspension or mycelial stock of S. kasugaensis. Incubate at 28-30°C with shaking at 150-200 rpm for 30-48 hours.

-

Production Culture: Inoculate 50 mL of GSS liquid medium in a 500 mL baffled Erlenmeyer flask with a 2% (v/v) aliquot of the seed culture.

-

Fermentation: Incubate the production culture at 28-30°C with shaking at 150-200 rpm for 5-7 days.

-

Monitoring: Monitor the culture periodically for growth (mycelial dry weight) and this compound production (via HPLC analysis of the culture extract).

Extraction and Purification of this compound

This protocol describes a general method for the solvent extraction and initial purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. kasugaensis culture.

-

Ethyl acetate.

-

Separatory funnel.

-

Rotary evaporator.

-

Methanol.

-

Silica gel for column chromatography.

-

Chloroform.

Procedure:

-